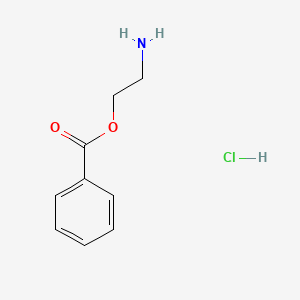

Ethanolamine benzoate hydrochloride

Description

Historical Trajectories and Foundational Discoveries in Amine-Carboxylate Chemistry

The chemistry of ethanolamine (B43304) benzoate (B1203000) hydrochloride is rooted in the fundamental reactions of amines and carboxylic acids, a field with a rich history. The formation of the ester linkage is a cornerstone of organic synthesis, with the Fischer-Speier esterification, first described in 1895, being a landmark discovery. mdpi.comlibretexts.org This acid-catalyzed reaction between an alcohol and a carboxylic acid laid the groundwork for the synthesis of a vast array of esters.

Parallel to the development of esterification, the understanding of amine chemistry, particularly the formation of amides from carboxylic acids and amines, has been crucial. wikipedia.orghepatochem.com The direct reaction is often challenging due to the acid-base reaction between the two components. fishersci.co.uk This led to the development of "coupling reagents" in the mid-20th century, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide bond by activating the carboxylic acid. luxembourg-bio.com These foundational discoveries in controlling the reactivity between amines and carboxylic acids have been instrumental in the synthesis and study of compounds like ethanolamine benzoate hydrochloride, which contains both of these key functional groups.

Structural Context and Significance within Amino Ester Hydrochloride Compounds

This compound belongs to the class of amino ester hydrochlorides. The hydrochloride salt form is significant as it often improves the stability and water solubility of the parent amino ester. nih.gov The structure of these compounds, featuring a protonated amine and an ester group, allows for a variety of intermolecular interactions, including hydrogen bonding, which can influence their physical properties and crystal packing. aip.org

The significance of this compound within this class lies in the specific combination of the ethanolamine and benzoate moieties. The benzoate group, with its aromatic ring, introduces a degree of rigidity and potential for π-π stacking interactions, while the flexible ethanolamine backbone provides sites for hydrogen bonding through the amine and the oxygen of the ester. This unique combination of structural features can influence its interaction with biological targets or its properties as a chemical intermediate.

A comparative analysis with other amino ester hydrochlorides highlights its distinct characteristics. For instance, in comparison to simple amino acid ester hydrochlorides, the presence of the benzoate group in place of an alpha-amino acid side chain alters its lipophilicity and potential for specific receptor binding. researchgate.net

Table 1: Comparative Data of Selected Amino Ester Hydrochlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₁NO₂·HCl | 201.65 | Contains a benzoate ester and a primary amine. scbt.com |

| Glycine Methyl Ester Hydrochloride | C₃H₇NO₂·HCl | 125.55 | An α-amino acid ester with a simple side chain. |

| L-Leucine tert-Butyl Ester Hydrochloride | C₁₀H₂₁NO₂·HCl | 223.74 | An α-amino acid ester with a bulky, hydrophobic side chain. wiley.com |

Methodological Landscape in Modern this compound Investigations

The characterization and investigation of this compound employ a range of modern analytical techniques to elucidate its structure, purity, and properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretching of the primary amine, the C=O stretching of the ester, and the aromatic C-H and C=C bonds of the benzoate group. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices. thermofisher.com

Crystallographic Methods:

X-ray Crystallography: Single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, offering insights into its conformation, bond lengths, bond angles, and intermolecular interactions. aip.orgnih.gov This technique is invaluable for understanding the solid-state properties of amino ester hydrochlorides.

Thermal Analysis:

Melting Point Determination: The melting point is a key physical property used to identify and assess the purity of the compound. The reported melting point for this compound is in the range of 138.5-144.5 °C. thermofisher.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 545375-30-2 | scbt.com |

| Molecular Formula | C₉H₁₁NO₂·HCl | scbt.com |

| Molecular Weight | 201.65 g/mol | scbt.com |

| Appearance | White crystals or powder | thermofisher.com |

| Melting Point | 138.5-144.5 °C | thermofisher.com |

| Purity (by HPLC) | ≥98% | scbt.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethyl benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-7-12-9(11)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTMLOSVFWKYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Ethanolamine Benzoate Hydrochloride

Novel and Optimized Synthetic Approaches

Continuous Flow Chemistry Applications in Manufacturing

Continuous flow chemistry represents a paradigm shift in the manufacturing of chemicals, moving from large-scale batch reactors to smaller, more efficient, and automated systems. drreddys.comflinders.edu.au In this methodology, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. drreddys.com This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. flinders.edu.au

While specific literature detailing the continuous flow synthesis of ethanolamine (B43304) benzoate (B1203000) hydrochloride is not abundant, the principles of this technology are broadly applicable to its production. A hypothetical continuous flow setup for this synthesis would involve pumping separate streams of an activated benzoic acid derivative (like benzoyl chloride) and ethanolamine into a micromixer. The resulting stream would then flow through a heated or cooled reactor coil to ensure the completion of the esterification or amidation reaction. Subsequently, a stream of hydrochloric acid could be introduced to form the hydrochloride salt, which could then be purified through in-line extraction or crystallization. flinders.edu.au

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Vessel | Large tank reactor | Small-scale microreactor or tube reactor |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by stirring efficiency | Excellent due to short diffusion distances |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

| Scalability | Often requires re-optimization for different scales | Scaled by running the system for longer durations |

| Footprint | Large equipment footprint | Compact and smaller footprint |

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing the synthesis of ethanolamine benzoate hydrochloride and for minimizing the formation of impurities. This involves studying the reaction kinetics, identifying transient intermediates, and understanding potential side reactions like rearrangements.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into the rates of chemical reactions, helping to determine the optimal conditions for product formation. For the synthesis of this compound, this would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst). The continuous flow methodology is particularly well-suited for kinetic studies as it allows for precise control over reaction time (residence time) and enables rapid screening of different reaction conditions. drreddys.com

Rate = k[Ethanolamine][Benzoyl Chloride]

By determining the rate constant (k) at different temperatures, the activation energy (Ea) for the reaction could be calculated using the Arrhenius equation. This information is invaluable for predicting reaction rates at different temperatures and for optimizing the energy efficiency of the process.

Identification and Characterization of Reaction Intermediates

The synthesis of this compound proceeds through one or more reactive intermediates. The identification and characterization of these transient species are key to understanding the reaction mechanism. In the reaction of ethanolamine with benzoyl chloride, a tetrahedral intermediate is expected to form at the carbonyl carbon before the expulsion of the chloride leaving group.

Spectroscopic techniques are often employed for the in-line analysis of reaction mixtures in continuous flow systems, allowing for the detection of short-lived intermediates. flinders.edu.au Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide structural information about the species present in the reaction stream at any given time. calstate.edu For instance, in-line mass spectrometry has been used to optimize flow processes by providing real-time feedback on the formation of products and intermediates. nih.gov

Advanced Spectroscopic and Structural Characterization of Ethanolamine Benzoate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the molecular structure of ethanolamine (B43304) benzoate (B1203000) hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and understand the electronic environment of each atom.

The ¹H and ¹³C NMR spectra of ethanolamine benzoate hydrochloride are characterized by signals corresponding to the ethanolamine cation and the benzoate anion. The protonation of the amine group and the formation of the carboxylate significantly influence the chemical shifts compared to their neutral precursors.

In the ¹H NMR spectrum , the aromatic protons of the benzoate ring typically appear in the region of 7.4-8.0 ppm. The protons on the ethanolamine moiety are expected to be downfield due to the electron-withdrawing effects of the protonated amine (-NH₃⁺) and hydroxyl (-OH) groups. The methylene (B1212753) protons adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) are anticipated around 3.2-3.4 ppm, while those adjacent to the oxygen (-O-CH₂-) would appear further downfield, likely in the 4.4-4.6 ppm range, due to the influence of the benzoate ester linkage. researchgate.netresearchgate.net

In the ¹³C NMR spectrum , the carbonyl carbon of the benzoate group is a key indicator, expected around 165-170 ppm. The aromatic carbons show signals between 128-135 ppm. researchgate.net For the ethanolamine portion, the carbon bonded to the oxygen (C-O) would be more deshielded (approx. 60-65 ppm) than the carbon bonded to the nitrogen (C-N), which is expected around 40-45 ppm. hmdb.ca

The following table outlines the predicted chemical shift assignments for this compound in a common NMR solvent like D₂O.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoate C=O | - | ~168 |

| Benzoate C-ipso | - | ~132 |

| Benzoate C-ortho | ~7.9 - 8.0 | ~130 |

| Benzoate C-meta | ~7.4 - 7.5 | ~129 |

| Benzoate C-para | ~7.5 - 7.6 | ~133 |

| Ethanolamine -O-CH₂ - | ~4.5 | ~62 |

| Ethanolamine -CH₂ -NH₃⁺ | ~3.3 | ~41 |

Note: These are predicted values based on data for similar structures and may vary depending on solvent and experimental conditions.

To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed connectivity map. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, a key cross-peak would be observed between the two methylene groups of the ethanolamine backbone (-O-CH₂-CH₂-NH₃⁺), confirming their adjacent relationship. sdsu.edu Correlations would also be seen between the adjacent aromatic protons on the benzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. scribd.com It is used to definitively assign each proton signal to its corresponding carbon atom. For instance, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~62 ppm, confirming the -O-CH₂- assignment. Similarly, the aromatic proton signals would correlate with their directly attached aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two to three bonds (and sometimes four). sdsu.eduscribd.com It is crucial for identifying connectivity across quaternary carbons and heteroatoms. A vital correlation in the HMBC spectrum would be between the methylene protons of the ethanolamine moiety (specifically the -O-CH₂- protons at ~4.5 ppm) and the carbonyl carbon of the benzoate group (~168 ppm). This confirms the ester linkage between the two components of the molecule.

While solution-state NMR provides information on the average molecular structure, solid-state NMR (ssNMR) offers profound insights into the microstructure, polymorphism, and intermolecular interactions in the crystalline form of this compound. nih.gov

Studies on similar systems, such as amino acid hydrochlorides, have demonstrated the power of ssNMR. acs.orgnih.gov By analyzing the interaction tensors (chemical shift anisotropy and quadrupolar coupling), one can probe the local environment of specific nuclei. researchgate.netacs.org For this compound, ³⁵Cl ssNMR would be particularly informative. The chlorine quadrupolar coupling constant (C₋) is highly sensitive to the local hydrogen-bonding environment around the chloride anion. nih.gov Variations in this parameter could distinguish between different polymorphic forms or hydration states of the salt.

Furthermore, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments can reveal details about the molecular conformation and packing in the solid state. The presence of multiple, distinct signals for chemically equivalent carbons or nitrogens can indicate the presence of multiple molecules in the asymmetric unit of the crystal or the existence of different polymorphs.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. epequip.com These methods are complementary and essential for identifying functional groups and studying non-covalent interactions like hydrogen bonding, which are critical to the structure of this compound. nih.gov

The FT-IR and Raman spectra of this compound display characteristic bands corresponding to its constituent functional groups. The formation of the salt significantly alters the vibrational frequencies of the amine and carboxylic acid groups.

N-H and O-H Vibrations: The broad stretching vibrations of the hydroxyl (-OH) and protonated amine (-NH₃⁺) groups are expected in the high-frequency region of the FT-IR spectrum, typically between 3400 cm⁻¹ and 2500 cm⁻¹. The exact position and shape of these bands are highly sensitive to the strength and nature of hydrogen bonding interactions. jconsortium.com

Carboxylate Vibrations: The most indicative vibrations for the benzoate moiety are the asymmetric (νas) and symmetric (νs) stretching modes of the carboxylate group (-COO⁻). The asymmetric stretch typically appears as a strong band in the FT-IR spectrum around 1600-1550 cm⁻¹, while the symmetric stretch is found near 1400 cm⁻¹. researchgate.netresearchgate.net The separation between these two wavenumbers (Δν) can provide information about the coordination mode of the carboxylate group.

C-O and C-N Vibrations: The C-O stretching vibration from the ester group is expected around 1250-1300 cm⁻¹ (asymmetric) and 1050-1100 cm⁻¹ (symmetric). researchgate.net The C-N stretching of the aminium group appears in the 1000-1200 cm⁻¹ region.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The characteristic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ range. thermofisher.com

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| ν(O-H) / ν(N-H) | -OH, -NH₃⁺ | 3400 - 2500 (broad) | FT-IR |

| ν(C-H) aromatic | Ar-H | 3100 - 3000 | Raman, FT-IR |

| νas(COO⁻) | Carboxylate | 1600 - 1550 | FT-IR |

| Bending δ(NH₃⁺) | Ammonium | 1550 - 1500 | FT-IR |

| νs(COO⁻) | Carboxylate | 1420 - 1380 | FT-IR, Raman |

| ν(C-O) ester | C-O-C | 1300 - 1050 | FT-IR |

| ν(C-N) | C-N | 1200 - 1000 | FT-IR |

Note: These are typical ranges and the exact positions can be influenced by the solid-state packing and intermolecular interactions.

Vibrational spectroscopy is exceptionally sensitive to the conformation of the molecule and the extensive network of hydrogen bonds present in the crystal lattice of this compound. ustc.edu.cnnih.gov The primary interactions involve the -NH₃⁺ and -OH groups of the ethanolamine cation acting as hydrogen bond donors to the carboxylate oxygen atoms and the chloride anion.

Shifts in the vibrational frequencies of these groups relative to a non-interacting state provide direct evidence of these interactions. For example, a significant red-shift (shift to lower wavenumber) in the O-H and N-H stretching bands is a hallmark of strong hydrogen bonding. psu.edu The magnitude of this shift often correlates with the strength of the hydrogen bond.

Furthermore, conformational changes in the ethanolamine backbone (e.g., the torsion angle of the O-C-C-N chain) can influence the positions and intensities of the CH₂ rocking and twisting modes in the 800-1200 cm⁻¹ region. sapub.orgresearchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., gauche vs. trans), it is possible to determine the most stable conformation in the solid state. ustc.edu.cn This analysis is crucial for understanding how the molecule packs in a crystal and can help rationalize its physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its chemical structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. scispace.comnih.gov The molecular formula for this compound is C₉H₁₂ClNO₂. thermofisher.comthermofisher.com The theoretical monoisotopic mass of the protonated molecule [M+H]⁺, which is the 2-aminoethyl benzoate cation (C₉H₁₂NO₂⁺), can be calculated from the sum of the exact masses of its constituent atoms. The neutral form, ethanolamine benzoate (C₉H₁₁NO₂), has a computed monoisotopic mass of 165.078978594 Da. nih.gov

HRMS analysis would be expected to yield an experimental mass value for the cation that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Isotopic Mass Data for Ethanolamine Benzoate Cation An interactive data table will be provided here in a final version.

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|

This table presents the calculated theoretical exact mass for the cationic component of the salt.

Upon ionization (e.g., by electrospray ionization), the 2-aminoethyl benzoate cation (m/z 166.086) would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation. Key expected fragmentation pathways include:

Alpha-Cleavage: A common pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a neutral fragment and the formation of a stable iminium ion.

Ester Cleavage: Fragmentation can occur at the ester linkage, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105.033) or a benzoate radical, along with the corresponding ethanolamine fragment.

Loss of Neutral Molecules: The loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or ethylene (B1197577) oxide (C₂H₄O) from the ethanolamine portion of the molecule is also a likely event.

These fragmentation patterns provide a "fingerprint" that can be used to identify the compound and confirm its structure.

Table 2: Proposed MS/MS Fragmentation of [Ethanolamine Benzoate+H]⁺ An interactive data table will be provided here in a final version.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula of Fragment | Fragment m/z (monoisotopic) | Neutral Loss |

|---|---|---|---|---|

| 166.086 | Benzoyl cation | [C₇H₅O]⁺ | 105.033 | C₂H₇N |

| 166.086 | Protonated Benzoic Acid | [C₇H₇O₂]⁺ | 123.044 | C₂H₅N |

This table outlines the predicted fragmentation pathways based on general mass spectrometry principles. libretexts.orgmdpi.com

X-ray Crystallography and Solid-State Architecture

Single-crystal X-ray diffraction analysis allows for the precise determination of the location of each atom in the crystal lattice. nih.gov While a crystal structure for this compound is not available in the provided search results, a structure for the related salt, ethanol, 2-amino-, benzoate, has been deposited in the Crystallography Open Database (COD) under the number 4507208. nih.gov

This structure reveals that the compound crystallizes in the orthorhombic space group P b c a. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were determined with high precision. nih.gov Such data forms the basis for understanding the complete 3D architecture of the molecule in the solid state.

Table 3: Crystallographic Data for Ethanol, 2-amino-, benzoate (salt) An interactive data table will be provided here in a final version.

| Parameter | Value | Reference |

|---|---|---|

| COD Number | 4507208 | nih.gov |

| Formula | C₉H₁₃NO₃ | nih.gov |

| Space Group | P b c a | nih.gov |

| a | 7.9085 Å | nih.gov |

| b | 11.011 Å | nih.gov |

| c | 21.752 Å | nih.gov |

| α, β, γ | 90.00 ° | nih.gov |

This table summarizes the crystallographic data obtained from the single-crystal X-ray diffraction study of the benzoate salt. nih.gov

The crystal structure of ethanol, 2-amino-, benzoate reveals a complex supramolecular assembly governed by non-covalent interactions, primarily hydrogen bonding. nih.gov In the solid state, the ethanolammonium cation and the benzoate anion are linked through a network of hydrogen bonds. The ammonium group (-NH₃⁺) of the cation acts as a hydrogen bond donor, interacting with the carboxylate group (-COO⁻) of the benzoate anion. Additionally, the hydroxyl group (-OH) of the cation can participate in further hydrogen bonding.

These interactions dictate how the molecules pack together in the crystal lattice, influencing the material's physical properties such as melting point and solubility. The aromatic rings of the benzoate anions may also engage in π-stacking interactions, further stabilizing the crystal structure. Analysis of these interactions is crucial for understanding the solid-state behavior of the compound. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. Powder X-ray diffraction (PXRD) is a key technique used to study polymorphism and assess the crystallinity of a bulk sample. researchgate.netresearchgate.net

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline phase or polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities. Therefore, PXRD can be used to identify the specific polymorphic form of this compound and to detect the presence of any other crystalline phases or impurities. researchgate.net

The sharpness of the diffraction peaks provides information about the degree of crystallinity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse features (halos) suggest the presence of amorphous (non-crystalline) content. No specific studies on the polymorphism of this compound were identified in the search results.

Chemical Reactivity, Derivatization, and Degradation Pathways

Hydrolytic Stability and Kinetic Studies

The presence of an ester linkage in ethanolamine (B43304) benzoate (B1203000) hydrochloride makes it susceptible to hydrolysis, a reaction that cleaves the ester bond to yield benzoic acid and ethanolamine. The rate of this hydrolysis is significantly influenced by factors such as pH, solvent composition, and temperature.

The hydrolysis of benzoate esters can proceed through acid-catalyzed, neutral, or base-catalyzed mechanisms, with the base-catalyzed pathway generally being the most significant for carboxylic acid esters epa.gov. For esters structurally similar to ethanolamine benzoate, specifically 2-aminobenzoate esters, the hydrolysis kinetics exhibit a distinct pH-rate profile.

Research on phenyl 2-aminobenzoate reveals a prominent pH-independent region for hydrolysis, typically extending from pH 4 to pH 9 iitd.ac.in. This behavior is attributed to intramolecular general base catalysis, where the neighboring amino group facilitates the hydrolytic cleavage of the ester. The free amine (with a pKa around 4) acts as a built-in catalyst, abstracting a proton from a water molecule in the transition state, thereby accelerating the reaction. This intramolecular assistance can lead to rate enhancements of 50- to 100-fold compared to the hydrolysis of corresponding benzoate esters without the ortho-amino group iitd.ac.in.

Below pH 4, the amino group is protonated, rendering it ineffective as a general base catalyst, and the hydrolysis rate would be expected to decrease or become dependent on acid catalysis. Above pH 9, the hydrolysis rate increases significantly due to the direct nucleophilic attack of hydroxide (B78521) ions on the ester's carbonyl carbon, a mechanism known as base-catalyzed hydrolysis (BAC2) iitd.ac.innih.gov.

Table 1: pH-Rate Profile Characteristics for Hydrolysis of a Structurally Similar Ester (Phenyl 2-aminobenzoate)

| pH Range | Dominant Mechanism | Rate Behavior | Catalytic Species |

|---|---|---|---|

| < 4 | Acid Catalysis / Water | Rate decreases with increasing pH | H3O+ |

| 4 - 9 | Intramolecular General Base Catalysis | pH-independent plateau | Neighboring -NH2 group |

| > 9 | Base-Catalyzed Hydrolysis (BAC2) | Rate increases with increasing pH | OH- |

This table is based on data for analogous 2-aminobenzoate esters and represents the expected behavior for ethanolamine benzoate. iitd.ac.in

Solvent polarity and temperature are critical parameters that modulate the rate of ester hydrolysis. Hydrolysis reactions, being bimolecular, are often influenced by the solvent's ability to stabilize the transition state. For the intramolecularly catalyzed hydrolysis of 2-aminobenzoate esters, studies in D2O (deuterium oxide) showed a solvent isotope effect, with the reaction being approximately two times slower than in H2O. This finding supports the mechanism of general base catalysis, where proton transfer is a key step iitd.ac.in.

Temperature has a pronounced effect on hydrolysis rates, as described by the Arrhenius equation. An increase in temperature provides the necessary activation energy for the reaction, leading to a faster rate of ester cleavage. For instance, oxidative degradation studies on the parent compound, ethanolamine, have shown that increasing the temperature from 55°C to 75°C has a more significant impact on its degradation rate than substantially increasing the oxygen concentration, underscoring the critical role of temperature in the kinetics of related reactions ntnu.noresearchgate.net. The half-life of various benzoate esters under basic conditions has been shown to be inversely proportional to temperature, with higher temperatures leading to significantly lower hydrolytic stability nih.gov.

Derivatization and Chemical Modification Strategies

The bifunctional nature of ethanolamine benzoate hydrochloride, possessing both a primary amine and an ester group, allows for a variety of chemical modifications. These derivatization strategies can be employed to enhance analytical detection or to develop new ligands and chemical precursors.

For analytical purposes, particularly in chromatography, derivatization is often necessary to improve the volatility and detectability of polar compounds like ethanolamine benzoate. The primary amine is the most common site for such modifications.

Several reagents are used for the derivatization of ethanolamines:

Isothiocyanates: Reagents like 1-naphthylisothiocyanate (NITC) react with the primary amine to form a stable thiourea derivative. This derivative can be readily analyzed by high-performance liquid chromatography (HPLC) using an ultraviolet (UV) detector osha.gov.

Acylating Agents: Trifluoroacetic anhydride (TFAA) is an effective reagent for the trifluoroacetylation of the amine group. The resulting trifluoroacetyl derivatives are stable and suitable for analysis by gas chromatography-mass spectrometry (GC-MS) researchgate.net.

Silylating Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) derivatives at the amine group, increasing the compound's volatility for GC analysis researchgate.net.

Aldehydes: Benzaldehyde can be used to form a Schiff base with the amine, a technique that has been applied for the analysis of ethanolamine osha.gov.

These derivatization reactions are typically quantitative and can be optimized for temperature and reaction time to ensure complete conversion for accurate analysis researchgate.net.

The amine and ester functionalities serve as handles for synthesizing more complex molecules. The primary amine can undergo N-alkylation; however, a significant challenge with the free base form, 2-aminoethyl benzoate, is its propensity to undergo a spontaneous intramolecular rearrangement to form the more stable N-(2-hydroxyethyl)benzamide chemrxiv.org. This rearrangement must be considered when planning synthetic routes. The hydrochloride salt is more stable, but deprotection to the free amine using a base can initiate this unwanted conversion chemrxiv.org.

Despite this challenge, the amine group can be used as a coordination site for metal ions. Ethanolamine and its derivatives are known to form stable complexes with various transition metals, such as Co(II), Cu(II), Ni(II), and Zn(II), acting as ligands in coordination chemistry nih.gov. By analogy, ethanolamine benzoate could be used to synthesize metal-based compounds with potential applications in catalysis or materials science.

The ester group also offers a site for modification, primarily through transesterification. This reaction would involve reacting ethanolamine benzoate with a different alcohol in the presence of an acid or base catalyst to exchange the ethoxy group, although specific studies on this modification for this compound are not prevalent.

Photochemical and Thermal Decomposition Mechanisms

While specific studies on the photochemical and thermal decomposition of this compound are limited, its degradation pathways can be inferred from the known behavior of its constituent parts: ethanolamine and benzoate.

The thermal stability of the parent amine, monoethanolamine (MEA), has been extensively studied, particularly in the context of carbon capture technologies. In the presence of CO2, the main thermal degradation products of MEA include N-(2-hydroxyethyl)ethylenediamine (HEEDA), oxazolidinone (OZD), and N-(2-hydroxyethyl)-2-imidazolidinone (HEIA) researchgate.net. The formation of these products involves complex reaction pathways, including dimerization and cyclization reactions at elevated temperatures (typically above 120°C) researchgate.net.

Oxidative degradation of ethanolamine, which can be initiated by heat, light, or the presence of metal ions, proceeds through different mechanisms. This pathway leads to the formation of a wide range of products, including ammonia (B1221849), aldehydes, and various organic acids researchgate.netuliege.be. The rate of oxidative degradation is highly dependent on both temperature and the concentration of oxygen ntnu.no.

The benzoate moiety, on the other hand, can undergo degradation through pathways involving the aromatic ring. In biological or environmental systems, benzoate degradation often proceeds via hydroxylation to form catechol, which is then subject to ring cleavage kegg.jp. Under harsh thermal or photochemical conditions, decarboxylation or fragmentation of the aromatic ring could occur.

Therefore, the decomposition of this compound would likely involve a combination of these pathways:

Thermal Decomposition: Potentially leading to the formation of amides (via rearrangement), as well as degradation products characteristic of ethanolamine, such as HEEDA and OZD.

Photochemical/Oxidative Decomposition: Involving radical-initiated reactions that could lead to the formation of ammonia, aldehydes, and carboxylic acids from the ethanolamine part, alongside potential oxidation and cleavage of the benzoate ring.

Table 2: Major Identified Thermal Degradation Products of the Parent Amine (Ethanolamine)

| Degradation Product | Acronym | Chemical Formula |

|---|---|---|

| N-(2-hydroxyethyl)ethylenediamine | HEEDA | C4H12N2O |

| Oxazolidinone | OZD | C3H5NO2 |

| N-(2-hydroxyethyl)-2-imidazolidinone | HEIA | C5H10N2O2 |

This table lists degradation products identified for monoethanolamine under thermal stress and may indicate potential pathways for the ethanolamine moiety of the title compound. researchgate.net

Electrophilic and Nucleophilic Reactions

The electrophilic and nucleophilic character of this compound is largely defined by the reactivity of the amine and benzoate moieties.

The primary amine group in this compound possesses a lone pair of electrons, making it a potential nucleophile. However, in its hydrochloride salt form, the amine is protonated (R-NH3+), which significantly reduces its nucleophilicity. libretexts.orgquora.com For the amine to act as a nucleophile, it must first be deprotonated to the free amine, 2-aminoethyl benzoate. This can be achieved by treatment with a base.

Once in its free amine form, the nitrogen atom can participate in a variety of nucleophilic substitution reactions:

Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary and tertiary amines. However, this reaction can be difficult to control and often results in a mixture of products due to polyalkylation. msu.edu

Acylation: The amine readily reacts with acyl chlorides and acid anhydrides to form amides. libretexts.org This is a common method for the synthesis of N-acylated derivatives.

A significant reaction of 2-aminoethyl benzoate is its propensity to undergo an intramolecular nucleophilic attack. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester group, leading to a rearrangement that forms N-(2-hydroxyethyl)benzamide. This reaction highlights the inherent nucleophilicity of the amine moiety and its proximity to the ester linkage.

The benzoate ester linkage is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction at this site is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is typically the rate-determining step. nih.gov The intermediate then collapses, expelling the ethanolamine as a leaving group and forming benzoic acid, which is subsequently deprotonated by the base to yield the benzoate salt.

The rate of alkaline hydrolysis of benzoate esters is influenced by the substituents on the aromatic ring and the nature of the alcohol portion. Studies on the hydrolysis of various phenyl benzoates have shown that electron-withdrawing groups on the benzoic acid moiety increase the rate of hydrolysis, while electron-donating groups decrease it. researchgate.netresearchgate.net

| Ester | Half-life (t1/2) in Rat Plasma | Half-life (t1/2) under Alkaline Hydrolysis |

|---|---|---|

| Methyl benzoate | 36 min | 14 min |

| Ethyl benzoate | Not specified | 14 min |

| Propyl benzoate | Not specified | 19 min |

| Butyl benzoate | Not specified | 21 min |

| Phenyl benzoate | Not specified | 11 min |

| Ethyl p-bromobenzoate | Not specified | 12 min |

This table presents comparative half-life data for the hydrolysis of various benzoate esters, illustrating the influence of the ester's structure on its stability. Data sourced from a study on the hydrolytic stability of homologous esters. nih.gov

Acid-Catalyzed Hydrolysis:

In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanolamine is eliminated as a leaving group, and the carboxylic acid is regenerated. This reaction is reversible.

The inherent structure of 2-aminoethyl benzoate also allows for a unique intramolecular reaction mechanism, as mentioned previously. The nucleophilic amine can directly attack the ester linkage, leading to the formation of a more stable amide through rearrangement, especially when the amine is in its free, deprotonated state.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Chemical Systems

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is an ideal technique for the analysis of Ethanolamine (B43304) Benzoate (B1203000) Hydrochloride as it separates species based on their charge-to-size ratio. In an aqueous solution, the compound dissociates into the positively charged ethanolaminium ion and the negatively charged benzoate ion.

Using Capillary Zone Electrophoresis (CZE), these two ions will migrate in opposite directions in the electric field. By employing a buffer system that generates a strong electroosmotic flow (EOF), both cations and anions can be swept past the detector in a single run. The ethanolaminium cation would be detected first, followed by neutral species (if any), and then the benzoate anion.

Detection can be achieved directly via UV absorbance for the benzoate ion. kapillarelektrophorese.eu For the ethanolamine ion, indirect UV detection is typically used, where a UV-absorbing ion is added to the background electrolyte, and the analyte is detected as a negative peak against a high-absorbance baseline. kapillarelektrophorese.eu This method offers high efficiency, rapid analysis times, and minimal sample and solvent consumption. nih.govresearchgate.netusra.edu

Table 2: Representative Capillary Electrophoresis Parameters

| Parameter | Typical Condition | Reference |

|---|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) | kapillarelektrophorese.eu |

| Capillary | Fused Silica, 50 µm i.d. | kapillarelektrophorese.eu |

| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 75 mM Borate, pH 9.5) | researchgate.net |

| Voltage | 15-30 kV | |

| Detection | Direct UV @ ~230 nm (Benzoate); Indirect UV @ ~260 nm (Ethanolamine) | kapillarelektrophorese.eu |

| Sample Injection | Hydrodynamic or Electrokinetic |

Spectrophotometric and Titrimetric Methods for Quantification

Classical analytical techniques like spectrophotometry and titrimetry remain valuable for the quantification and purity assessment of Ethanolamine Benzoate Hydrochloride, offering simple and cost-effective alternatives to chromatographic methods.

Spectrophotometric Methods: UV-Visible spectrophotometry can be used to quantify the benzoate portion of the compound. The benzene (B151609) ring with the carboxylate group acts as a chromophore, exhibiting significant absorbance in the UV region. A simple method involves dissolving a known quantity of the sample in a suitable solvent (like water or ethanol) and measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 225-230 nm. The concentration can be determined using a calibration curve prepared from standards of known concentration. This method is rapid but may be subject to interference from other UV-absorbing impurities. nih.gov

Titrimetric Methods: Titration is a robust method for assay determination. For this compound, at least two different titrations can be performed:

Argentometric Titration: The chloride content of the hydrochloride salt can be determined by precipitation titration with a standardized solution of silver nitrate (B79036) (AgNO₃). The endpoint can be detected using a potassium chromate (B82759) indicator (Mohr's method) or potentiometrically. This method is used by suppliers for the assay of the compound. thermofisher.com

Non-Aqueous Acid-Base Titration: The basic ethanolamine moiety can be quantified by titration in a non-aqueous solvent. The sample is dissolved in a solvent like glacial acetic acid, which enhances its basicity, and titrated with a strong acid like perchloric acid in acetic acid. The endpoint is typically determined potentiometrically using a suitable electrode system. This method effectively quantifies the amine content of the salt.

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), provide unparalleled specificity and sensitivity for the analysis of complex mixtures and impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific method for the analysis of this compound. chromatographyonline.com Following separation by HPLC, the eluent is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the ethanolamine can be detected as a positive ion [M+H]⁺, while the benzoate can be detected as a negative ion [M-H]⁻. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, extremely low detection limits (down to ppb levels) and high selectivity can be achieved, making this the method of choice for trace impurity analysis. lcms.czshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): As with standard GC, GC-MS analysis of this compound requires prior derivatization to make the analytes volatile. The key advantage of GC-MS is that the mass spectrometer provides structural information, allowing for the confident identification of the parent compound and any unknown impurities based on their mass spectra and fragmentation patterns. This is particularly useful for confirming the identity of trace-level contaminants or degradation products. researchgate.net

Table 3: Typical Mass Spectrometry Parameters for LC-MS Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | chromatographyonline.com |

| Polarity | Positive (for Ethanolamine) and Negative (for Benzoate) | |

| Ethanolamine (m/z) | [M+H]⁺ at m/z 62 | chromatographyonline.com |

| Benzoate (m/z) | [M-H]⁻ at m/z 121 | |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | chromatographyonline.comlcms.cz |

| Nebulizer Gas | Nitrogen | chromatographyonline.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the properties of molecules with high accuracy. For an ionic compound like ethanolamine (B43304) benzoate (B1203000) hydrochloride, these calculations can be performed on the individual ions (ethanolammonium cation and benzoate anion) as well as the ion pair to understand their intrinsic properties and interactions.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It is instrumental in determining key properties such as molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the constituent parts of ethanolamine benzoate hydrochloride, DFT studies on similar molecules provide valuable insights. Theoretical studies on benzoic acid and the benzoate anion have been performed to determine their geometric parameters and vibrational wavenumbers. researchgate.net For instance, the Mulliken population analysis, a method used in computational chemistry, can determine partial atomic charges, while the Fukui function can predict the most electrophilic and nucleophilic sites on a molecule. mdpi.com

DFT calculations are particularly useful for analyzing the interactions between the ethanolammonium cation and the benzoate anion. Studies on related systems have shown that strong electrostatic attraction and hydrogen bonding can define the interaction between an ammonium (B1175870) cation and a benzoate anion, leading to stable, compact transition state geometries in catalytic reactions. acs.org The analysis of HOMO and LUMO energies helps in understanding the charge transfer and reactivity between the two ions. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

| Parameter | Molecule/Ion | Computational Method | Finding | Reference |

| Interaction Energy | CTA+ - BzO- | DFT | -102.38 kcal/mol | acs.org |

| Bond Length | C-N (in a benzimidazole (B57391) benzoic acid derivative) | B3LYP/6-311++G(d,p) | Calculated: 1.304–1.460 Å; Experimental: 1.313–1.468 Å | mdpi.com |

| Bond Length | C-O (in a benzimidazole benzoic acid derivative) | B3LYP/6-311++G(d,p) | Calculated: 1.210–1.354 Å; Experimental: 1.216–1.318 Å | mdpi.com |

| Bond Angle | C-N-C (in a benzimidazole benzoic acid derivative) | B3LYP/6-311++G(d,p) | 126.21° - 127.64° | mdpi.com |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are crucial for accurately predicting molecular properties and reactivity. In the context of this compound, ab initio calculations can elucidate the nature of non-covalent interactions, such as hydrogen bonds and cation-π interactions, which are fundamental to the structure and behavior of the salt.

The interaction between the ammonium group (NH3+) of the cation and the π-system of the benzoate anion is a key feature that can be studied. Ab initio calculations have been essential in understanding these cation-π bonds, revealing they are primarily based on electrostatic interactions with significant binding energies in the gas phase. nih.gov Furthermore, the formation of salt bridges, where the ammonium cation and the carboxylate anion are linked by both coulombic attraction and hydrogen bonds, is a critical aspect of molecular recognition that can be precisely modeled. nih.gov Theoretical studies on benzoic acid have utilized ab initio methods to analyze its electronic properties and predict its behavior upon adsorption on surfaces, where it exists as the benzoate anion. researchgate.net

The conformational landscape of the ethanolammonium cation is a key determinant of its properties. The rotational freedom around the carbon-carbon and carbon-oxygen bonds allows the molecule to exist in various conformations. Studies on ethanolamine and its hydrochloride salt in solution have shown a strong preference for the gauche conformer around the C-C bond. researchgate.net This preference is attributed to a stabilizing intramolecular hydrogen bond between the hydroxyl group and the amino group.

In a protic solvent, this intramolecular bond may be disrupted in favor of intermolecular hydrogen bonds with solvent molecules. researchgate.net The presence of the benzoate anion, as opposed to a simple chloride ion, could further influence the conformational equilibrium through steric hindrance or specific electronic interactions with the ethanolammonium cation.

Computational methods are used to map the potential energy surface (PES) of the molecule, which describes the energy of the system as a function of its geometry. By identifying the minima on the PES, the most stable conformers can be determined. The energy barriers between these conformers, representing transition states, can also be calculated, providing insight into the dynamics of conformational change. acs.org

Predictive Modeling for Chemical Transformations and Spectroscopic Signatures

Theoretical and computational chemistry provides a powerful lens for predicting the behavior of chemical compounds, offering insights into their reactivity and spectral properties. In the case of this compound, while direct computational studies on this specific salt are not extensively available in the current body of literature, a robust predictive model can be constructed by examining its constituent parts—the ethanolamine cation and the benzoate anion—and by drawing analogies from computational studies of structurally related molecules. Such models are invaluable for understanding potential chemical transformations and for interpreting experimental spectroscopic data.

Predictive Modeling of Chemical Transformations

The primary chemical transformations of interest for this compound are the hydrolysis of the ester linkage and the acid-base equilibria involving the ammonium group.

Ester Hydrolysis:

The ester group in ethanolamine benzoate is susceptible to hydrolysis, a reaction that would yield benzoic acid and ethanolamine. Computational models, particularly those employing molecular dynamics simulations, can elucidate the mechanism of this reaction. researchgate.netnih.gov Studies on the hydrolysis of simple esters like methyl formate (B1220265) have shown that the reaction in an aqueous environment often proceeds through a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water. researchgate.netnih.gov The activation free energy for such processes can be computationally predicted. For a related series of 40 esters, a quantitative structure-activity relationship (QSAR) model based on quantum topological molecular similarity descriptors successfully predicted their base-promoted hydrolysis rate constants, highlighting the significance of the (O=C)-C-O molecular fragment in this transformation. manchester.ac.uk

Predictive models for the hydrolysis of ethanolamine benzoate would likely involve calculating the energy profile of the reaction pathway, including the formation of a tetrahedral intermediate. The protonated amine group in the ethanolamine moiety is expected to influence the electronic environment of the ester carbonyl group, potentially affecting the rate of hydrolysis. Computational fluid dynamics simulations can also be employed to model hydrolysis in different environmental conditions, such as in surface films. chemrxiv.org

Acid-Base Equilibria:

The site of protonation in molecules containing both an amine and a carboxyl or ester group is a key factor in their chemical behavior. In the case of this compound, the proton resides on the nitrogen atom of the ethanolamine moiety, forming an ammonium cation. This is consistent with computational studies on aminobenzoic acids and their esters, which show that while the preferred site of protonation in the gas phase can vary depending on the isomer, in an aqueous environment, N-protonation is generally favored. rsc.org Density functional theory (DFT) calculations have been successfully used to determine the preferred protonation sites in various aminobenzoic acid derivatives by comparing the energies of the different possible protonated forms. rsc.orgnih.gov These studies indicate that the environment plays a critical role in determining the most stable protonated species. rsc.org

Predictive Modeling of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound can be predicted using DFT calculations. By analogy with other benzoate esters, the spectrum is expected to be dominated by a strong carbonyl (C=O) stretching vibration. For ethyl benzoate, this peak appears around 1726 cm⁻¹. orgchemboulder.com The presence of the electron-withdrawing ammonium group in the ethanolamine moiety may cause a slight shift in this frequency. The spectrum would also feature characteristic C-O stretching bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com DFT and Hartree-Fock methods with basis sets like 6-31G(d,p) have been shown to provide good predictions of the vibrational spectra of ethyl benzoate and its derivatives. scholarsresearchlibrary.com A computational study on the interaction of the benzoate anion with other molecules also utilized DFT to analyze changes in the FTIR spectra upon complexation. researchgate.net

Predicted IR Spectral Data for this compound (based on related compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Reference Compound(s) |

|---|---|---|---|

| N⁺-H Stretch | 3200-3000 | Medium-Strong | Protonated amines |

| C-H Stretch (aromatic) | 3100-3000 | Medium | Benzoate esters scholarsresearchlibrary.com |

| C-H Stretch (aliphatic) | 3000-2850 | Medium | Ethanolamine derivatives |

| C=O Stretch | ~1725 | Strong | Ethyl benzoate orgchemboulder.com |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong | Benzoate esters scholarsresearchlibrary.com |

| N-H Bend | ~1600 | Medium | Protonated amines |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicting the ¹H and ¹³C NMR spectra of this compound can be achieved with a high degree of accuracy using modern computational methods. bohrium.com The general workflow involves a conformational search, geometry optimization of the conformers (e.g., using B3LYP-D3/6-31G(d)), and then the prediction of NMR shifts using a suitable functional and basis set, often including a solvent model. github.io For proton NMR spectra in chloroform, the WP04 functional has been shown to provide excellent results. github.io Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. frontiersin.orgresearchgate.net

For this compound, the protonated amino group would lead to a downfield shift of the adjacent methylene (B1212753) protons compared to neutral ethanolamine. The protons on the benzoate ring would exhibit a characteristic splitting pattern.

Predicted ¹H NMR Chemical Shifts for this compound (in a polar solvent)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Reference Moiety |

|---|---|---|---|

| Aromatic (ortho to -COO) | ~8.0 | Doublet | Benzoate esters |

| Aromatic (meta to -COO) | ~7.5 | Triplet | Benzoate esters |

| Aromatic (para to -COO) | ~7.6 | Triplet | Benzoate esters |

| -COO-CH₂- | ~4.5 | Triplet | Ethanolamine esters |

| -CH₂-N⁺H₃ | ~3.4 | Triplet | Protonated ethanolamine |

Predicted ¹³C NMR Chemical Shifts for this compound (in a polar solvent)

| Carbon | Predicted Chemical Shift (ppm) | Reference Moiety |

|---|---|---|

| C=O (ester) | ~166 | Benzoate esters |

| Aromatic (C-COO) | ~130 | Benzoate esters |

| Aromatic (ortho) | ~129.5 | Benzoate esters |

| Aromatic (meta) | ~128.5 | Benzoate esters |

| Aromatic (para) | ~133 | Benzoate esters |

| -COO-CH₂- | ~62 | Ethanolamine esters |

These predictive models, grounded in the computational analysis of related structures, provide a solid foundation for understanding the chemical and spectroscopic properties of this compound. Further dedicated computational studies on this specific salt would be beneficial to refine these predictions and offer a more detailed picture of its behavior.

Applications As a Reagent and Intermediate in Chemical Synthesis and Research

Building Block for Complex Organic Molecule Synthesis

The presence of two distinct reactive sites in ethanolamine (B43304) benzoate (B1203000) hydrochloride, the nucleophilic amino group and the electrophilic carbonyl carbon of the ester, allows for its sequential or, in some cases, simultaneous reaction to build more elaborate molecular architectures. The hydrochloride salt form provides stability for storage and handling, and the active free amine can be readily liberated for synthetic transformations.

While specific examples detailing the use of ethanolamine benzoate hydrochloride in the synthesis of a wide array of heterocyclic compounds are not extensively documented in publicly available literature, its structural motifs suggest a potential role as a precursor for certain heterocyclic systems. The primary amine group is a key functionality in the construction of many nitrogen-containing heterocycles.

For instance, primary amines are common starting materials in the synthesis of:

Pyrimidines: These can be synthesized through the condensation of a compound containing an N-C-N fragment (like urea or guanidine) with a 1,3-dicarbonyl compound or its equivalent. The amino group of ethanolamine benzoate could potentially be incorporated into a suitable precursor for such cyclization reactions.

Quinazolines: The synthesis of quinazolines often involves the reaction of anthranilic acid derivatives with a source of a one-carbon unit or the cyclization of o-acylaminobenzaldehydes or ketones. An appropriately functionalized derivative of ethanolamine benzoate could conceivably participate in such synthetic strategies.

Benzoxazines: These are typically formed from the reaction of a phenol, a primary amine, and formaldehyde. The amino group of ethanolamine benzoate could serve as the amine component in this Mannich-like condensation, leading to benzoxazine structures bearing a benzoate ester side chain.

The general reactivity of the primary amine allows it to participate in condensation and cyclization reactions that are fundamental to the assembly of these and other heterocyclic rings. The benzoate ester moiety would be carried through the synthesis, imparting specific physicochemical properties to the final heterocyclic product or offering a site for further functionalization.

The bifunctionality of ethanolamine benzoate makes it a suitable monomer for the synthesis of various polymers, particularly those formed through step-growth polymerization. The ability to react at both the amino and ester functionalities allows for its incorporation into polymer backbones, leading to materials with tailored properties.

One notable application is in the chemical modification of existing polymers. For example, 2-aminoethyl benzoate has been used as a nucleophilic reagent to modify maleic anhydride (MAN) copolymers. The ring-opening reaction of the anhydride groups in the copolymer with the amino group of 2-aminoethyl benzoate results in the formation of modified copolymers with pendant benzoate groups. This modification has been shown to increase the glass transition temperature (Tg) of the resulting polymers by decreasing the free volume and increasing rigidity nih.gov.

Furthermore, the structure of ethanolamine benzoate lends itself to the synthesis of:

Poly(ester amide)s: These polymers can be synthesized through the polycondensation of monomers containing both ester and amide functionalities or by the reaction of diamines with diacids (or their derivatives) and diols. Ethanolamine benzoate can act as an A-B type monomer where the amine group reacts with a dicarboxylic acid derivative and the ester group (after hydrolysis to the carboxylic acid) reacts with a diamine or diol.

Polyimides: Polyimides are known for their excellent thermal stability and mechanical strength. They are typically synthesized in a two-step process involving the formation of a poly(amic acid) from a dianhydride and a diamine, followed by cyclization. While not a traditional diamine, a derivative of ethanolamine benzoate could potentially be used to introduce specific properties into a polyimide structure.

The incorporation of the benzoate group into the polymer chain can enhance properties such as thermal stability and solubility.

Chemical Reagent in Specific Laboratory Procedures

This compound can be utilized as a chemical reagent in specific laboratory procedures, primarily leveraging the reactivity of its primary amine and the properties of its benzoate ester. As the hydrochloride salt, it is a stable, solid material that is easy to handle and weigh. The free amine, 2-aminoethyl benzoate, can be generated in situ by treatment with a base.

One documented use of the free amine is in N-alkylation reactions. However, it has been observed that the treatment of 2-(benzoyloxy)ethanaminium chloride with a base like triethylamine can lead to a rearrangement reaction, yielding N-(2-hydroxyethyl)benzamide instead of the desired free amine nih.gov. This reactivity highlights the importance of carefully selecting reaction conditions when using this reagent. To circumvent this rearrangement, "one-pot" synthetic procedures have been developed where the hydrochloride salt, a base, and an alkylating agent are combined, allowing the liberated free amine to react immediately with the alkylating agent nih.gov.

The table below summarizes the key reactants and products in a one-pot synthesis involving 2-(benzoyloxy)ethanaminium chloride.

| Reactants | Base | Alkylating Agent | Product |

| 2-(benzoyloxy)ethanaminium chloride | K2CO3 | 1-fluoro-2-iodoethane | 2-((2-fluoroethyl)amino)ethyl benzoate |

This interactive table is based on a reported one-pot synthesis procedure. nih.gov

Role in Exploring Fundamental Reaction Mechanisms

This compound and its derivatives are valuable tools for exploring fundamental reaction mechanisms in organic chemistry, particularly the aminolysis of esters. The reaction between the amino group and the ester group can occur intramolecularly (as in the rearrangement mentioned above) or intermolecularly.

Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have provided insights into the possible mechanistic pathways, including concerted and neutral stepwise mechanisms. These studies have shown that general base catalysis significantly lowers the activation energy of the reaction, with the catalyst facilitating proton transfer steps nih.govresearchgate.net. The principles derived from these studies can be applied to understand the reactivity of the amino group of ethanolamine benzoate towards other ester-containing molecules.

Kinetic studies on the nucleophilic displacement reactions of substituted benzoates with primary amines have also been conducted to elucidate reaction mechanisms and the factors influencing reaction rates. Such studies often involve varying the substituents on the benzoate ring and the nature of the amine to probe electronic and steric effects sigmaaldrich.comnih.gov. 2-Aminoethyl benzoate can serve as a model primary amine in such kinetic investigations to understand the intricacies of ester aminolysis.

Contribution to Analytical Method Development in Chemistry

In the field of analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic separation of analytes. Compounds with specific functional groups are reacted with a derivatizing agent to introduce a chromophore, fluorophore, or a group that improves volatility or ionization efficiency.

Amino alkyl benzoates, a class of compounds to which 2-aminoethyl benzoate belongs, have been investigated as derivatizing agents for the analysis of oligosaccharides by high-performance liquid chromatography (HPLC) and liquid secondary ion mass spectrometry (LSIMS) nih.gov. The reaction of the amino group with the reducing end of an oligosaccharide introduces a benzoate group, which acts as a UV chromophore, facilitating detection. This derivatization also increases the hydrophobicity of the oligosaccharides, allowing for their separation by reverse-phase HPLC, and improves the quality of the mass spectra obtained nih.gov.

The general scheme for the derivatization of an oligosaccharide with an amino alkyl benzoate is as follows:

Oligosaccharide-CHO + H₂N-R-O-CO-Ph → Oligosaccharide-CH=N-R-O-CO-Ph + H₂O (followed by reduction to a stable secondary amine)

While this specific study did not exclusively use 2-aminoethyl benzoate, it demonstrates the potential utility of this compound and its hydrochloride salt in the development of analytical methods for complex biomolecules. The presence of the primary amine makes it a candidate for derivatizing aldehydes and ketones, which are common functional groups in many analytes of interest.

Future Research Directions and Emerging Paradigms in Ethanolamine Benzoate Hydrochloride Chemistry

Development of Sustainable Synthetic Routes and Processes

The pharmaceutical and chemical industries are increasingly focusing on green chemistry to develop environmentally friendly and economically viable manufacturing processes. totalpharmaceuticaltopics.comrsc.org For ethanolamine (B43304) benzoate (B1203000) hydrochloride, future research will prioritize the development of sustainable synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key areas of investigation will include:

Renewable Feedstocks: Research will likely focus on sourcing ethanolamine and benzoic acid from renewable biomass. rsc.orgresearchgate.net For instance, ethanolamine can be produced from bio-derived ethylene (B1197577) glycol. researchgate.net This approach aligns with the principles of green chemistry by reducing reliance on petrochemicals. totalpharmaceuticaltopics.com

Green Solvents: Traditional organic solvents are often volatile and toxic. Future synthetic methods will explore the use of greener alternatives such as water, supercritical fluids (like CO2), and ionic liquids. totalpharmaceuticaltopics.com

Catalytic Processes: The use of catalysts, particularly biocatalysts like enzymes, can lead to more efficient and selective reactions under milder conditions. acs.org Chemoenzymatic processes can offer cost-effective and high-yielding alternatives to classical synthetic routes. scielo.br

Atom Economy and Waste Reduction: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This can be achieved through reaction optimization and the use of one-pot synthesis approaches, which avoid the isolation and purification of intermediates, thereby reducing solvent usage. rsc.org

| Green Chemistry Principle | Application in Ethanolamine Benzoate Hydrochloride Synthesis |

| Prevention of Waste | Designing syntheses to minimize byproduct formation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Use of Renewable Feedstocks | Utilizing bio-based ethanolamine and benzoic acid. rsc.orgresearchgate.net |

| Use of Safer Solvents | Replacing traditional organic solvents with water or other green alternatives. totalpharmaceuticaltopics.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Catalysis | Employing biocatalysts or other catalysts to improve efficiency and selectivity. acs.org |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A thorough understanding of reaction kinetics and mechanisms is crucial for process optimization and safety. Advanced in-situ monitoring techniques allow for real-time analysis of chemical reactions as they occur, providing valuable insights that are not obtainable through traditional offline analysis. mt.comnih.gov

For the synthesis of this compound, the following in-situ techniques are particularly promising:

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used to track the concentrations of reactants, intermediates, and products in real-time. mt.comnih.govacs.org This allows for the precise determination of reaction endpoints and the identification of any unexpected side reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR provides detailed structural information about the molecules in the reaction mixture, enabling a comprehensive understanding of the reaction pathway. acs.org

Particle Size Analyzers: For crystallization processes, in-situ particle size analysis can monitor crystal growth and morphology, which are critical quality attributes of the final product. mt.com

The data obtained from these techniques can be used to develop robust and scalable manufacturing processes for this compound.

| In-Situ Monitoring Technique | Information Gained | Relevance to this compound Synthesis |

| FTIR Spectroscopy | Real-time concentration of reactants and products. mt.comnih.gov | Optimization of reaction conditions and endpoint determination. nih.gov |

| Raman Spectroscopy | Molecular vibrational information, complementary to FTIR. mt.com | Monitoring of reaction progress and purity. |

| NMR Spectroscopy | Detailed structural information of molecules in solution. acs.org | Elucidation of reaction mechanisms and identification of intermediates. acs.org |

| Particle Size Analysis | Crystal size and distribution during crystallization. mt.com | Control of final product's physical properties. |

Integration of Artificial Intelligence and Machine Learning for Chemical Discovery

Prediction of Molecular Properties: Machine learning algorithms can be trained to predict the physicochemical and biological properties of novel derivatives of this compound, allowing for the virtual screening of large chemical libraries to identify promising candidates. nih.gov

Reaction Outcome Prediction and Optimization: AI can predict the outcome of chemical reactions under different conditions, helping chemists to identify the optimal parameters for the synthesis of this compound and its derivatives with high yield and purity. researchgate.netscitechdaily.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, opening up new avenues for the development of therapeutic agents based on the ethanolamine benzoate scaffold.

Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and testing of new compounds, significantly accelerating the research and development cycle. researchgate.net

Exploration of New Chemical Reactivities and Derivatization Opportunities

Future research will undoubtedly focus on exploring the chemical reactivity of this compound to create new derivatives with potentially enhanced or novel properties. Derivatization can be targeted at either the ethanolamine or the benzoate moiety of the molecule.

Potential areas for exploration include:

Modification of the Benzoate Ring: The aromatic ring of the benzoate group can be functionalized with various substituents to modulate the electronic and steric properties of the molecule. For example, the introduction of nitro or chloro groups has been shown to influence the properties of related ethanolamine benzoates. nih.gov

Derivatization of the Ethanolamine Moiety: The primary amine and hydroxyl groups of the ethanolamine part of the molecule are reactive sites for a wide range of chemical transformations. These groups can be alkylated, acylated, or otherwise modified to create a diverse library of new compounds.

Supramolecular Chemistry: The ability of this compound to form hydrogen bonds can be exploited in the design of novel supramolecular assemblies and crystal engineering. nih.gov

A systematic exploration of these derivatization strategies, guided by computational modeling and high-throughput screening, could lead to the discovery of new compounds with a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products